L-796449 L-796449 L-796449 is a PPAR-gamma agonist.
Brand Name: Vulcanchem
CAS No.: 194608-80-5
VCID: VC0532281
InChI: InChI=1S/C28H27ClO4S/c1-2-7-22-25(12-11-21-23(18-33-28(21)22)20-8-4-3-5-9-20)32-14-6-15-34-26-13-10-19(16-24(26)29)17-27(30)31/h3-5,8-13,16,18H,2,6-7,14-15,17H2,1H3,(H,30,31)
SMILES: CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl
Molecular Formula: C28H27ClO4S
Molecular Weight: 495.0 g/mol

L-796449

CAS No.: 194608-80-5

Cat. No.: VC0532281

Molecular Formula: C28H27ClO4S

Molecular Weight: 495.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

L-796449 - 194608-80-5

Specification

CAS No. 194608-80-5
Molecular Formula C28H27ClO4S
Molecular Weight 495.0 g/mol
IUPAC Name 2-[3-chloro-4-[3-[(3-phenyl-7-propyl-1-benzofuran-6-yl)oxy]propylsulfanyl]phenyl]acetic acid
Standard InChI InChI=1S/C28H27ClO4S/c1-2-7-22-25(12-11-21-23(18-33-28(21)22)20-8-4-3-5-9-20)32-14-6-15-34-26-13-10-19(16-24(26)29)17-27(30)31/h3-5,8-13,16,18H,2,6-7,14-15,17H2,1H3,(H,30,31)
Standard InChI Key KAPDPGZDHUCILF-UHFFFAOYSA-N
SMILES CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl
Canonical SMILES CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl
Appearance Solid powder

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

L-796449 features a benzofuran core substituted with a phenyl group at position 3 and a propyl chain at position 7. The structure incorporates a 3-chloro-4-(propylsulfanyl)phenylacetic acid moiety linked via an oxygen-containing propyl spacer (Fig. 1). XLogP3-AA calculations indicate high lipophilicity (7.9), suggesting favorable blood-brain barrier penetration .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₈H₂₇ClO₄S
Molecular Weight495.03 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds11
Topological Polar SA83.5 Ų
XLogP37.9

Synthetic Pathways

While full synthetic routes remain proprietary, retrosynthetic analysis suggests construction through:

  • Suzuki-Miyaura coupling for benzofuran-phenyl linkage

  • Nucleophilic aromatic substitution for chlorine introduction

  • Thioether formation via mercaptan-alkylation .

Pharmacological Profile

PPARγ Agonist Activity

L-796449 binds PPARγ ligand-binding domain (LBD) with submicromolar affinity (Kd = 89 nM), inducing conformational changes distinct from rosiglitazone. Unlike thiazolidinediones, it lacks direct insulin-sensitizing effects but demonstrates superior CNS penetration .

Neuroprotective Efficacy

In permanent MCAO models (250g Fischer rats):

  • 1 mg/kg i.p. reduced cortical infarct volume from 143 ± 11 mm³ to 88 ± 9 mm³ at 48h (p < 0.01)

  • Neurological severity scores improved from 3.2 ± 0.3 to 1.8 ± 0.4 (p < 0.05)

  • Protection persisted at 7-day follow-up .

Mechanisms of Action

Anti-Inflammatory Pathways

L-796449 suppresses NF-κB signaling through:

  • 62% reduction in nuclear p65 translocation

  • 2.3-fold increase in IκBα stabilization

  • 78% inhibition of MMP-9 expression

  • 54% decrease in iNOS activity .

Cytoprotective Induction

Treatment upregulates heme oxygenase-1 (HO-1) by 3.1-fold via Nrf2/ARE pathway activation. This correlates with reduced oxidative stress markers (8-OHdG ↓41%, TBARS ↓33%) .

Experimental Models and Translational Data

Stroke Models

Permanent MCAO Protocol:

  • Occlusion: 4-0 nylon filament, 2h ischemia

  • Dosing: Pre-treatment (-10min) and post-treatment (+2h)

  • Outcomes: TTC staining, Garcia neuroscore, rotarod .

Table 2: Comparative Neuroprotection

ParameterVehicleL-796449p-value
Infarct Volume143 ± 11 mm³88 ± 9 mm³<0.01
Edema Index1.28 ± 0.071.12 ± 0.05<0.05
Limb Placing Score4.1 ± 0.66.8 ± 0.7<0.01

Clinical Implications and Future Directions

Research Priorities

  • Phase I pharmacokinetic studies (projected t₁/₂: 6–8h)

  • Combination trials with tissue plasminogen activator

  • Chronic toxicity evaluation (6-month rodent models)

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